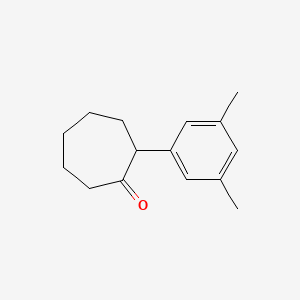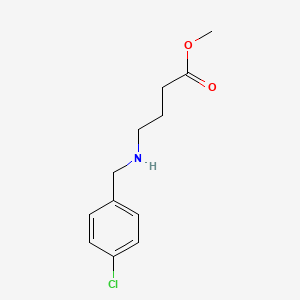
Methyl 4-((4-chlorobenzyl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((4-chlorobenzyl)amino)butanoate is an organic compound that features a butanoate ester functional group and a 4-chlorobenzylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-((4-chlorobenzyl)amino)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzylamine with methyl 4-bromobutanoate under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon in the ester, displacing the bromide ion.
Reaction Conditions:
Reagents: 4-chlorobenzylamine, methyl 4-bromobutanoate
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium or potassium carbonate
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-((4-chlorobenzyl)amino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-((4-chlorobenzyl)amino)butanoic acid
Reduction: 4-((4-chlorobenzyl)amino)butanol
Substitution: Various substituted benzylamines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((4-chlorobenzyl)amino)butanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block for more complex molecules in synthetic organic chemistry.
Biological Studies: It is employed in studies investigating the interaction of benzylamine derivatives with biological targets.
Wirkmechanismus
The mechanism of action of methyl 4-((4-chlorobenzyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-chlorobenzylamino group can form hydrogen bonds and hydrophobic interactions with active sites, influencing the compound’s biological activity. The ester group may undergo hydrolysis, releasing the active amine moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-((3-chlorobenzyl)amino)butanoate
- Ethyl 4-((4-chlorobenzyl)amino)butanoate
- Methyl 4-((4-bromobenzyl)amino)butanoate
Uniqueness
Methyl 4-((4-chlorobenzyl)amino)butanoate is unique due to the specific positioning of the chlorine atom on the benzyl ring, which can significantly influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs.
Eigenschaften
Molekularformel |
C12H16ClNO2 |
|---|---|
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
methyl 4-[(4-chlorophenyl)methylamino]butanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-16-12(15)3-2-8-14-9-10-4-6-11(13)7-5-10/h4-7,14H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
BYVGMKBVDILTJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCNCC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


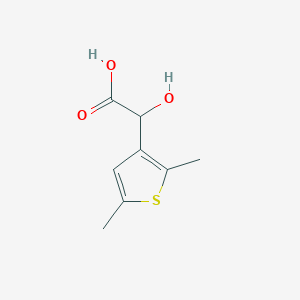
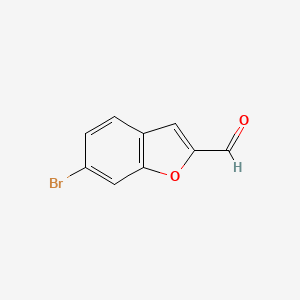

![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13526900.png)
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)
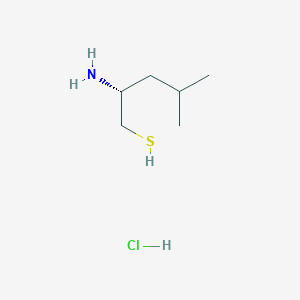

![1-[(2-Bromo-5-nitrophenyl)methyl]piperazine](/img/structure/B13526927.png)
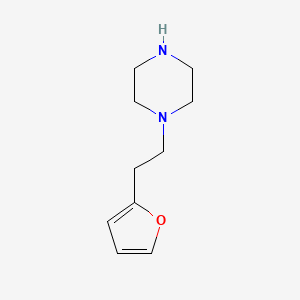


![rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans](/img/structure/B13526945.png)

